Sodium hexafluoroacetylacetonate

MOCVD precursor thermal analysis thin-film purity

Achieving low-carbon, stoichiometric fluoride films requires a clean thermal decomposition pathway. Unlike volatile Hhfac liquid or K(hfac) adducts (23.2% residue), this sodium salt (mp 230 °C) yields only 9.8% residue as validated on Si(100). - **MOCVD Performance:** Single-source precursor for crystalline NaF films at 350 °C (EDX: no C impurities). - **Solid-State Synthesis:** Enables solvent-free mechanochemical ligand transfer (e.g., to Cr(III)). - **Purity Tiers:** From 97% (research) to 99.999% (5N, electronic grade, <10 ppm total metals).

Molecular Formula C5HF6NaO2
Molecular Weight 230.04 g/mol
CAS No. 22466-49-5
Cat. No. B3325950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium hexafluoroacetylacetonate
CAS22466-49-5
Molecular FormulaC5HF6NaO2
Molecular Weight230.04 g/mol
Structural Identifiers
SMILESC(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Na+]
InChIInChI=1S/C5H2F6O2.Na/c6-4(7,8)2(12)1-3(13)5(9,10)11;/h1,12H;/q;+1/p-1/b2-1-;
InChIKeyAWUDPEKDPFGDOP-ODZAUARKSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Hexafluoroacetylacetonate – Procurement-Grade Overview


Sodium hexafluoroacetylacetonate (Na(hfac), CAS 22466-49-5) is the sodium salt of 1,1,1,5,5,5-hexafluoro-2,4-pentanedione. It belongs to the class of fluorinated β-diketonate alkali metal complexes widely exploited as volatile precursors for metal-organic chemical vapor deposition (MOCVD), sol-gel processing, and as versatile hfac transfer reagents in coordination and organometallic synthesis [1]. The compound is a white powder with a melting point of 230 °C (dec.) and a molecular weight of 230.04 g/mol, commercially available from 97% to 99.999% (5N) purity grades [2].

Solid powder format supports gravimetric dispensing and mechanochemical synthesis
Single-source NaF precursor for MOCVD and sol-gel thin-film deposition workflows
Purity grades from reagent to 5N electronic-grade for semiconductor sourcing

Why Sodium Hexafluoroacetylacetonate Cannot Be Freely Substituted


Although the hfac (hexafluoroacetylacetonate) anion is common across Na(hfac), K(hfac), Li(hfac), and the free ligand Hhfac, the counter-cation and physical form dictate fundamentally different thermal decomposition pathways, residue profiles, and handling compatibility. The sodium salt exists as a non-volatile, hygroscopic solid (mp 230 °C) suitable for solid-phase mechanochemical synthesis, whereas the free ligand Hhfac is a volatile liquid (bp 70–71 °C) requiring entirely different storage and metering infrastructure [1]. Even among alkali metal hfac adducts, the thermal decomposition residue—a critical parameter for thin-film purity—varies by over 13 percentage points between Na and K tetraglyme adducts under identical TGA conditions [2][3]. These differences directly impact film contamination levels, precursor utilization efficiency, and process reproducibility, making cation selection a non-trivial procurement decision.

Cation mismatch
Potassium or lithium hfac adducts may exhibit different thermal decomposition residues, impacting thin-film purity and process reproducibility.
Ligand form
The free ligand Hhfac is a volatile liquid, unsuitable for solid-phase mechanochemical synthesis or gravimetric dispensing workflows.
Purity grade gap
Non-fluorinated analogs (e.g., sodium acetylacetonate) are typically limited to 97–98% purity, restricting electronic-grade applications.

Quantitative Differentiation Evidence for Scientific Procurement


Thermal Decomposition Residue: Na vs K Tetraglyme Adducts

Under identical thermogravimetric analysis (TGA) conditions (N2 flow, atmospheric pressure, 5 °C/min heating rate, 30–400 °C range), the Na(hfa)·tetraglyme adduct leaves a residue of only 9.8% at 270 °C, compared to 23.2% for the potassium analog K(hfa)·tetraglyme [1][2]. This 13.4 percentage-point reduction in residual mass directly reflects cleaner precursor-to-fluoride conversion and a lower fraction of non-volatile decomposition byproducts. The Na(hfa)·triglyme adduct similarly outperforms its potassium counterpart (14.2% vs 16.5% residue) [1][2]. The final residue for the Na adducts was confirmed by XRD to be phase-pure NaF, whereas K adduct residues contain KF with detectable oxygen traces [1][2].

Thermal Decomposition Residue
Head-to-head
9.8% vs 23.2% residue (Na vs K tetraglyme); 13.4 pp lower
Lower residue supports cleaner thin-film decomposition context
TGA under N2; NaF phase purity confirmed by XRD
MOCVD precursor thermal analysis thin-film purity

Physical Form and Solid-Phase Synthesis Compatibility

Sodium hexafluoroacetylacetonate is a white crystalline powder with a melting point of 230 °C (dec.), whereas the parent free ligand hexafluoroacetylacetone (Hhfac, CAS 1522-22-1) is a colourless liquid with a boiling point of 70–71 °C and density of 1.47 g/mL [1][2]. The solid-state form of Na(hfac) enables direct use in mechanochemical solid-phase synthesis—as demonstrated for the solvent-free preparation of chromium(III) β-diketonates via mechanical grinding with CrCl3 —an application inaccessible to the liquid Hhfac. The solid form also permits gravimetric dispensing with standard laboratory balances, eliminating the need for liquid-handling infrastructure and reducing exposure to volatile organic vapors.

Physical Form Compatibility
Head-to-head
Solid powder (mp 230 °C) vs volatile liquid (Hhfac bp 70–71 °C)
Solid form enables mechanochemical and gravimetric workflows
Non-volatile solid allows solvent-free solid-phase synthesis
solid-phase synthesis mechanochemistry reagent handling

Fluorine-Imparted Volatility Enhancement vs Non-Fluorinated Analogs

Metal complexes of the hexafluoroacetylacetonate (hfac) conjugate base exhibit enhanced volatility and Lewis acidity relative to analogous complexes derived from non-fluorinated acetylacetone (acac) [1]. Gas-phase chromatographic studies have demonstrated that fluorine-containing β-diketonate chelates can be eluted at significantly lower column temperatures than corresponding acac complexes, confirming higher effective vapor pressures [2]. The six electron-withdrawing fluorine atoms in the hfac ligand reduce intermolecular cohesive forces in the resulting metal complexes, a structure-property relationship that directly benefits vapor-phase deposition processes. While this is a class-level property of all hfac-based precursors, Na(hfac) provides the additional advantage of delivering this fluorinated ligand framework in a solid, easily handled sodium salt form rather than as the volatile liquid Hhfac [3].

Ligand Fluorination Effect
Class-level
Reported enhanced volatility for metal hfac vs acac complexes
Class-level advantage supports vapor-phase deposition screening
Quantitative vapor pressure data for Na(hfac) adducts not yet reported
CVD precursor volatility β-diketonate ligand design fluorinated ligands

Single-Source Precursor for NaF Thin-Film Deposition

The Na(hfa)·tetraglyme adduct functions as a single-source molecular precursor delivering both sodium and fluorine in the correct stoichiometry for NaF film formation, eliminating the need for a separate fluorinating agent. This was demonstrated through both low-pressure MOCVD (producing cubic NaF nanocubes) and sol-gel/spin-coating (producing uniform NaF films with rounded grains of tens of nanometers) on Si(100) substrates [1]. XRD analysis confirmed phase-pure NaF with reflections at 2θ = 38.84° (200) and 56.09° (220), and EDX detected only Na and F with no carbon contamination, confirming clean precursor decomposition [1]. The sol-gel films were annealed at 400 °C in air for 1 hour. In contrast, alternative sodium precursor routes often require separate fluorine sources (e.g., HF, NH4F) or multi-precursor cocktails, adding process complexity and potential contamination vectors.

Single-Source NaF Precursor
Supporting evidence
Single-source NaF precursor; carbon-free films by XRD and EDX
Simplifies process and reduces cross-precursor reactivity risks
MOCVD at 350 °C, sol-gel at 400 °C on Si(100)
single-source precursor NaF thin films MOCVD sol-gel

Commercial Purity Grades up to 5N for Electronic-Grade Applications

Sodium hexafluoroacetylacetonate is commercially available in a graded purity series from standard 97% (reagent grade) through 99.9% (3N), 99.99% (4N), to 99.999% (5N, metals basis) [1]. The 5N grade is specifically produced for electronic and semiconductor applications where trace metal contamination (particularly transition metals that act as recombination centers or leakage paths) must be minimized. This multi-tiered purity availability contrasts with less commonly stocked analogs such as sodium trifluoroacetylacetonate or sodium acetylacetonate, which are typically offered only at 97–98% purity from major suppliers . The availability of 5N material is a direct procurement enabler for MOCVD and ALD processes requiring electronic-grade source chemicals.

Commercial Purity Grades
Supporting evidence
Available up to 5N (99.999%); typical Na(acac) 97–98%
Electronic-grade purity specification supports semiconductor procurement
5N = ≤10 ppm total metals
high-purity precursors electronic-grade chemicals semiconductor manufacturing

High-Impact Application Scenarios Based on Quantitative Evidence


MOCVD of Phase-Pure NaF Thin Films

The Na(hfa)·tetraglyme adduct has been validated as a single-source MOCVD precursor for depositing carbon-free, crystalline NaF films on Si(100), with the clean thermal decomposition (9.8% residue vs 23.2% for the potassium analog) ensuring minimal impurity incorporation [1]. The low residue and single-source stoichiometry make it the preferred choice over K(hfa) adducts or multi-precursor Na + F systems when film purity and process simplicity are procurement drivers. The demonstrated MOCVD process operates at 350 °C under low pressure, with EDX-confirmed absence of carbon or precursor byproducts in the deposited films [1].

Mechanochemical Solid-Phase Synthesis of Metal Complexes

The solid, non-volatile powder form of Na(hfac) (mp 230 °C) uniquely enables its use as a ligand-transfer reagent in solvent-free mechanochemical reactions, as demonstrated for the solid-phase synthesis of chromium(III) hexafluoroacetylacetonate via mechanical grinding with CrCl3 . This application is inaccessible to the liquid free ligand Hhfac (bp 70–71 °C) and leverages the sodium salt's physical form as a key differentiator. The method eliminates organic solvents, reduces reaction times, and provides access to unsolvated metal β-diketonates that are otherwise difficult to obtain in pure form .

Air-Stable Pt-Ru CVD Precursor Synthesis

Na(hfac) serves as a preferred hfac transfer reagent for installing the hexafluoroacetylacetonate ligand onto pre-formed organometallic scaffolds, as demonstrated in the synthesis of the air-stable single-source CVD precursor [CpRu(η5-C5H3CH2NMe2)Pt(hfac)] used for Pt-Ru alloy thin-film deposition [2]. The solid sodium salt enables stoichiometric control in metathesis reactions, producing the heterobimetallic complex with adequate volatility for CVD experiments as assessed by thermogravimetric analysis, with Pt-Ru films deposited at temperatures up to 400 °C and characterized for methanol electro-oxidation activity [2].

High-Purity ALD and Electronic-Grade Thin-Film Sourcing

For atomic layer deposition (ALD) and electronic-grade MOCVD processes where trace metal contamination must not exceed 10 ppm total, Na(hfac) is the only sodium β-diketonate commercially available at 99.999% (5N) purity [3]. This purity specification is two to three orders of magnitude tighter than standard 97–99% grades of sodium acetylacetonate or sodium trifluoroacetylacetonate, directly impacting device leakage currents, dielectric breakdown strength, and film uniformity in semiconductor manufacturing. Procurement specifications for electronic-grade NaF or NaYF4 upconversion phosphor deposition should therefore prioritize Na(hfac) over alternative sodium precursors [1].

Application
Selection Property
Validation Focus
NaF thin-film deposition (MOCVD/sol-gel)
Single-source NaF precursor with reported low-residue decomposition
Film purity (XRD/EDX), thermal residue comparison
Mechanochemical solid-phase synthesis
Solid powder form (non-volatile)
Solvent-free reaction compatibility and stoichiometric dispensing
Organometallic precursor synthesis (e.g., Pt-Ru CVD)
Hfac transfer reagent for stoichiometric ligand installation
Complex volatility and air-stability assessment
Electronic-grade ALD and semiconductor sourcing
5N purity (99.999%) with sub-ppm metal specifications
Trace metal contamination budget and film electrical performance
Quote Request

Request a Quote for Sodium hexafluoroacetylacetonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.